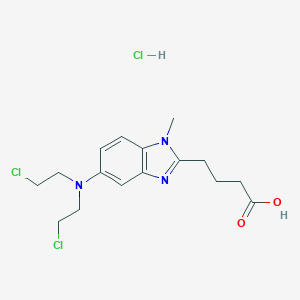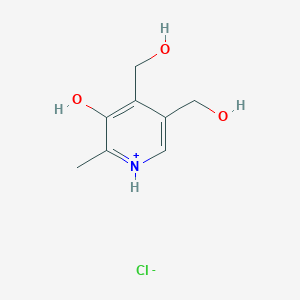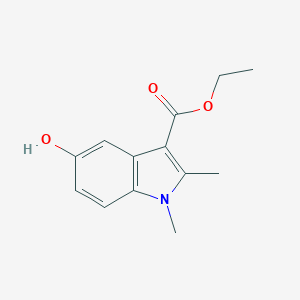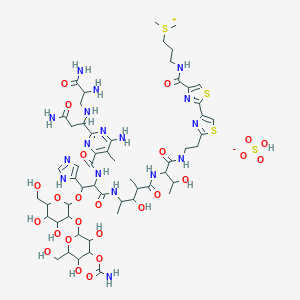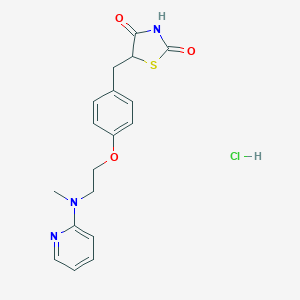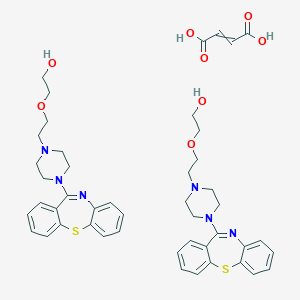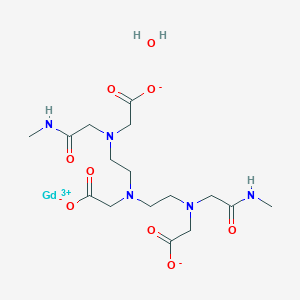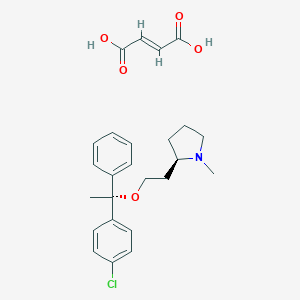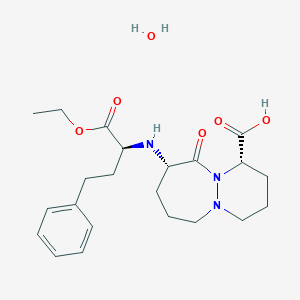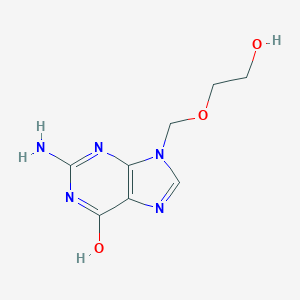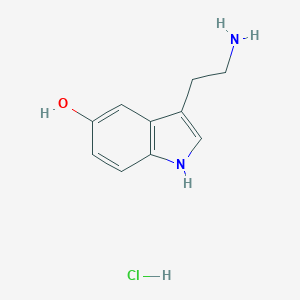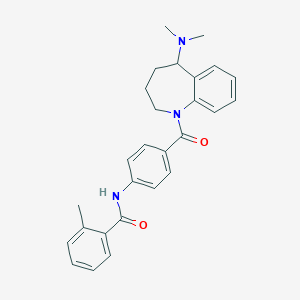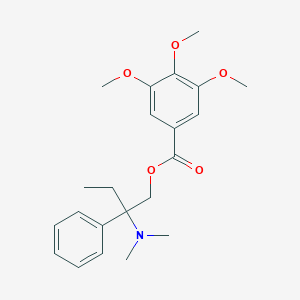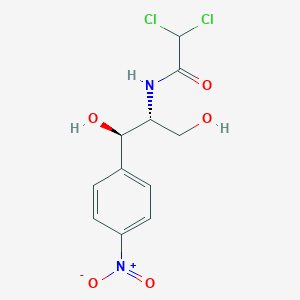
Chloramphenicol
Vue d'ensemble
Description
Le chloramphénicol est un antibiotique à large spectre qui a été isolé pour la première fois à partir de la bactérie Streptomyces venezuelae en 1947. Ce fut le premier antibiotique à être fabriqué de manière synthétique à grande échelle. Le chloramphénicol est connu pour son efficacité contre un large éventail d’infections bactériennes, y compris celles causées par Rickettsia, Mycoplasma et Haemophilus influenzae. Malgré son efficacité, son utilisation a décliné en raison de sa toxicité potentielle et de la disponibilité d’alternatives plus sûres .
Mécanisme D'action
Le chloramphénicol exerce ses effets en inhibant la synthèse protéique bactérienne. Il se lie à la sous-unité ribosomale 50S des ribosomes bactériens, ciblant spécifiquement l’ARNt 23S. Cette liaison inhibe l’enzyme peptidyl transférase, qui est essentielle à l’élongation de la chaîne peptidique pendant la synthèse protéique. En conséquence, la croissance bactérienne est stoppée et les bactéries sont incapables de produire des protéines essentielles .
Applications De Recherche Scientifique
Le chloramphénicol a été étudié de manière approfondie pour ses applications dans divers domaines :
Chimie : Il est utilisé comme composé modèle dans des études sur la synthèse et la dégradation des antibiotiques.
Biologie : Le chloramphénicol est utilisé dans la recherche sur la synthèse protéique bactérienne et les mécanismes de résistance.
Médecine : Malgré sa toxicité potentielle, le chloramphénicol est encore utilisé dans certains cas où d’autres antibiotiques sont inefficaces, comme dans le traitement de la méningite et de la fièvre typhoïde.
Industrie : Le chloramphénicol est utilisé dans la production de médicaments vétérinaires et comme marqueur de sélection en génie génétique .
Analyse Biochimique
Biochemical Properties
Chloramphenicol acts by interfering with bacterial protein synthesis and is mainly bacteriostatic . It stops bacterial growth by binding to the bacterial ribosome (blocking peptidyl transferase) and inhibiting protein synthesis . It is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .
Cellular Effects
This compound has been found to inhibit incorporation of amino acids into protein in cell-free extracts from E. coli . In proliferating cells, this compound may promote abnormal differentiation by altering the expression of some cell cycle–related and apoptosis-related genes .
Molecular Mechanism
The mechanism of action of this compound involves binding to the 50S subunit of the bacterial ribosome and impairing peptidyl transferase activity . This inhibits peptide bond formation, preventing peptides from elongating . This compound is lipid-soluble, allowing it to diffuse through the bacterial cell membrane .
Temporal Effects in Laboratory Settings
In a study examining this compound-treated patients, it was found that the cell viability of the liver, kidney, and heart tissues decreased by 39.02%, 43.04%, and 36.25%, respectively, at the highest dose (100mg/kg body weight) . This indicates that the effects of this compound can change over time in laboratory settings.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages . Milder hematologic effects are evident in dogs at much higher daily dosages (225 mg/kg) . Blood dyscrasias may also occur in susceptible neonatal animals given standard adult doses of this compound .
Metabolic Pathways
The initial biotransformation steps of this compound were found to be the oxidization at the C1-OH and C3-OH groups, the isomerization at C2, and the acetylation at C3-OH . A novel glucose-methanol-choline oxidoreductase responsible for the oxidization of the C3-OH group in Sphingomonas sp. and Caballeronia sp. was identified .
Transport and Distribution
While specific transporters or binding proteins for this compound have not been identified, its lipid solubility allows it to diffuse through the bacterial cell membrane . This property likely plays a role in its transport and distribution within cells and tissues.
Subcellular Localization
Given its mechanism of action, it is likely that it localizes to the bacterial ribosome where it binds to the 50S subunit and inhibits protein synthesis .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles : Le chloramphénicol peut être synthétisé par plusieurs méthodes. Une méthode courante implique l’acylation du groupe amino d’un composé précurseur avec l’ester méthylique de l’acide dichloroacétique. Cette réaction nécessite généralement des conditions spécifiques pour garantir l’obtention du produit souhaité .
Méthodes de production industrielle : Dans les milieux industriels, le chloramphénicol est produit par une série de réactions chimiques qui impliquent l’utilisation de divers réactifs et catalyseurs. Le processus comprend souvent des étapes telles que l’acylation, la réduction et la purification pour obtenir le produit final. Les méthodes de production sont conçues pour maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental .
Analyse Des Réactions Chimiques
Types de réactions : Le chloramphénicol subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le chloramphénicol peut être oxydé à des groupes hydroxyle spécifiques, conduisant à la formation de divers métabolites.
Réduction : Le groupe nitro du chloramphénicol peut être réduit dans certaines conditions.
Substitution : Le chloramphénicol peut subir des réactions de substitution, en particulier au niveau du groupe dichloroacétyle.
Réactifs et conditions courantes :
Oxydation : Les oxydants courants comprennent le peroxyde d’hydrogène et le permanganate de potassium.
Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrogénation catalytique sont souvent utilisés.
Substitution : Les réactions de substitution peuvent impliquer des réactifs tels que l’hydroxyde de sodium ou d’autres nucléophiles.
Produits principaux : Les produits principaux formés à partir de ces réactions comprennent divers métabolites et dérivés du chloramphénicol, qui peuvent avoir des propriétés pharmacologiques différentes .
Comparaison Avec Des Composés Similaires
Le chloramphénicol est unique parmi les antibiotiques en raison de son activité à large spectre et de sa capacité à pénétrer le système nerveux central. Il est souvent comparé à d’autres antibiotiques tels que :
Amoxicilline : Un antibiotique de type pénicilline qui est largement utilisé pour les infections bactériennes mais qui a un mécanisme d’action différent.
L’unicité du chloramphénicol réside dans sa capacité à traiter des infections résistantes à d’autres antibiotiques, bien que son utilisation soit limitée en raison des effets secondaires potentiels .
Propriétés
IUPAC Name |
2,2-dichloro-N-[(1R,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O5/c12-10(13)11(18)14-8(5-16)9(17)6-1-3-7(4-2-6)15(19)20/h1-4,8-10,16-17H,5H2,(H,14,18)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIZWVCIJKGZOK-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]([C@@H](CO)NC(=O)C(Cl)Cl)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7020265 | |
| Record name | Chloramphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Needles or elongated plates from water or ethylene dichloride; [HSDB], Solid | |
| Record name | Chloramphenicol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1306 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
Sublimes in high vacuum | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 2.5 mg/mL at 25 °C, Solubility in propylene glycol: 150.8 mg/mol. Very sol in methanol, ethanol, butanol, ethyl acetate, acetone. Fairly soluble in ether. Insoluble in benzene, petroleum ether, vegetable oils. Solubility in 50% acetamide solution about 5%., Very soluble in acetone, chloroform, ethanol, 4.61e-01 g/L | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Chloramphenicol is lipid-soluble, allowing it to diffuse through the bacterial cell membrane. It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented (perhaps by suppression of peptidyl transferase activity), thus inhibiting peptide bond formation and subsequent protein synthesis., Chloramphenicol inhibits protein synthesis in bacteria, and to a lesser extent, in eukaryotic cells. The drug readily penetrates bacterial cells, probably by facilitated diffusion. Chloramphenicol acts primarily by binding reversibly to the 50S ribosomal subunit (near the binding site for the macrolide antibiotics and clindamycin, which chloramphenicol inhibits competitively). Although binding of tRNA at the codon recognition site on the 30S ribosomal subunit is undisturbed, the drug apparently prevents the binding of the amino acid-containing end of the aminoacyl tRNA to the acceptor site on the 50S ribosomal subunit. The interaction between peptidyltransferase and its amino acid substrate cannot occur, and peptide bond formation is inhibited., Chloramphenicol ... can inhibit mitochondrial protein synthesis in mammalian cells, perhaps because mitochondrial ribosomes resemble bacterial ribosomes (both are 70S) more than they do the 80S cytoplasmic ribosomes of mammalian cells. The peptidyltransferase of mitochondrial ribosomes, but not of cytoplasmic ribosomes, is inhibited by chloramphenicol. Mammalian erythropoietic cells are particularly sensitive to the drug., /Chloramphenicol/ inhibits bacterial protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes. In vitro, chloramphenicol exerts mainly a bacteriostatic effect on a wide range of gram-negative and gram-positive bacteria., /Chloramphenicol/ acts by inhibition of protein synthesis by interfering with the transfer of activated amino acids from soluble RNA to ribosomes., For more Mechanism of Action (Complete) data for Chloramphenicol (9 total), please visit the HSDB record page. | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Needles or elongated plates from water or ethylene dichloride, White to greyish-white or yellowish-white fine crystalline powder or fine crystals, needles or elongated plates. Of the four possible stereoisomers, only the alphaR,betaR (or D-threo) form is active ... ., Pale yellow plates or needles from water | |
CAS No. |
56-75-7, 2787-09-9 | |
| Record name | (-)-Chloramphenicol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56-75-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chloramphenicol [USP:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056757 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetamide, 2,2-dichloro-N-(2-hydroxy-1-(hydroxymethyl)-2-(4-nitrophenyl)ethyl)-, (R*,R*)-(+-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002787099 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | chloramphenicol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3069 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Chloramphenicol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7020265 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloramphenicol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.262 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHLORAMPHENICOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66974FR9Q1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
150.5-151.5 °C, MP: 149-153 °C, 150.5 °C | |
| Record name | Chloramphenicol | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00446 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Chloramphenicol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3027 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Chloramphenicol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014589 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of chloramphenicol?
A1: this compound exerts its antibacterial effect by binding to the 50S subunit of bacterial ribosomes, specifically targeting the peptidyl transferase center. [] This interaction inhibits peptide bond formation, effectively halting bacterial protein synthesis. []
Q2: How does the inhibition of bacterial protein synthesis by this compound ultimately lead to bacterial death?
A2: The cessation of protein synthesis disrupts essential cellular processes in bacteria, leading to the inability to produce vital proteins required for growth, repair, and other crucial functions. This ultimately results in bacterial death. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound has the molecular formula C11H12Cl2N2O5 and a molecular weight of 323.13 g/mol.
Q4: Are there any spectroscopic techniques that can be used to characterize this compound?
A5: Yes, several spectroscopic techniques can be used to characterize this compound.
FT-IR spectroscopy can be used to identify functional groups and study the impact of treatments on bond strength and conjugation effects. [] For example, biofield treated this compound showed a decrease in wavenumber of the nitro group (NO2) and an increase in the carbonyl group (C=O) in the acylamino group. []* UV-Vis spectroscopy* can be used to study the absorbance of this compound in different solutions and to investigate the formation of complexes with other molecules. [, ]
Q5: How stable is this compound in different formulations and under different storage conditions?
A6: The stability of this compound can be influenced by factors such as pH, temperature, and the presence of other excipients in the formulation. * Research suggests that thimerosal, a common preservative, remains effective in this compound eye drops even at low concentrations (0.001%). [] * Additionally, the stability of thimerosal as a preservative in this compound eye drops was found to be better at a pH range of 7.19-7.22 compared to a lower pH range of 6.45-6.60. []
Q6: What is the pharmacokinetic profile of this compound in different animal models?
A8: The pharmacokinetics of this compound have been studied in various animal models, including sheep [, ], monkeys [], and horses. [] * In sheep, this compound exhibits rapid absorption and distribution after intramuscular administration, with a mean elimination half-life of 36.37 hours. [] * Subcutaneous administration in sheep also resulted in a two-compartment model, but the absorption rate differed from the intramuscular route. [] * In monkeys, a dose-dependency study showed that while several pharmacokinetic parameters were dose-dependent, peak this compound concentration and elimination rate constant remained independent of dose. []
Q7: Has this compound been studied in combination with other antibiotics?
A10: Yes, studies have investigated the in vitro and in vivo efficacy of this compound in combination with other antibiotics: * Combined treatment with ampicillin demonstrated inhibition of ampicillin's bactericidal action against this compound-resistant Haemophilus influenzae strains. [] * This interaction emphasizes the importance of considering potential antagonistic effects when combining this compound with other antibiotics, particularly in the context of meningitis treatment. []* A case study reported the successful treatment of infective endocarditis caused by multidrug-resistant Enterococcus faecium using a combination of this compound and daptomycin in a patient who had not responded to other treatment regimens. []
Q8: What are the known mechanisms of resistance to this compound in bacteria?
A11: The primary mechanism of this compound resistance is the enzymatic inactivation of the drug by this compound acetyltransferases (CATs). [] These enzymes catalyze the acetylation of this compound, preventing it from binding to the ribosome and inhibiting protein synthesis. [] Plasmid-mediated resistance to this compound has also been reported. []
Q9: Is there cross-resistance between this compound and other classes of antibiotics?
A12: Yes, cross-resistance between this compound and other antibiotic classes, such as tetracyclines, has been observed in some bacteria. [] This highlights the importance of monitoring resistance patterns and selecting appropriate antibiotic therapies.
Q10: What analytical methods are used to detect and quantify this compound?
A13: Several analytical methods have been developed for the detection and quantification of this compound, including:* High-Performance Liquid Chromatography (HPLC): HPLC methods offer high sensitivity and accuracy in quantifying this compound in various matrices, including pharmaceutical formulations and biological samples. [, ]* Enzyme-Linked Immunosorbent Assay (ELISA): ELISA techniques provide a rapid and sensitive approach for screening this compound residues in food products like honey and animal tissues. [, ]* Liquid Chromatography Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS offers high sensitivity and selectivity for detecting and quantifying this compound residues in complex matrices, such as food products. []
Q11: Are there any viable alternatives or substitutes for this compound in treating bacterial infections?
A14: The choice of alternative antibiotics depends on the specific bacterial pathogen, its susceptibility profile, and the clinical context. * Third-generation cephalosporins, such as cefotaxime, are suggested as potential alternatives for treating severe Haemophilus influenzae infections, particularly in cases of ampicillin resistance. [] * Other potential alternatives include azithromycin and fluoroquinolones, although monitoring for emerging resistance to these classes is crucial. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


